4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide
Overview
Description
4-(4-Methoxyphenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a thiazole ring, a methoxyphenyl group, and an amine group, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide typically involves multiple steps, starting with the formation of the thiazole ring. One common synthetic route includes the reaction of 4-methoxyaniline with chloroacetic acid to form the corresponding thiazole derivative. The reaction conditions often require the use of strong bases, such as sodium hydroxide, and heating to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors capable of maintaining precise temperature and pressure conditions. The use of continuous flow chemistry can enhance the efficiency and scalability of the synthesis process, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methoxyphenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the thiazole ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole ring makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, 4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide can be utilized as a probe to study biological processes. Its ability to interact with specific molecular targets makes it useful in understanding cellular mechanisms and pathways.
Medicine: In the medical field, this compound has potential applications as a therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development in the treatment of diseases such as cancer and infectious diseases.
Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in the manufacturing of various industrial chemicals.
Mechanism of Action
The mechanism by which 4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide exerts its effects involves its interaction with specific molecular targets. The thiazole ring and the methoxyphenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Methoxyphenylmethanol: This compound shares the methoxyphenyl group but lacks the thiazole ring, making it less reactive in certain chemical reactions.
N-Methylthiazole: This compound contains the thiazole ring but lacks the methoxyphenyl group, resulting in different chemical properties and reactivity.
4-Methoxyaniline: This compound is structurally similar but lacks the thiazole ring and amine group, leading to different biological and chemical properties.
Uniqueness: 4-(4-Methoxyphenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide is unique due to its combination of the thiazole ring, methoxyphenyl group, and amine group. This combination provides it with distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS.BrH/c1-12-11-13-10(7-15-11)8-3-5-9(14-2)6-4-8;/h3-7H,1-2H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYRBTAUEULIHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CS1)C2=CC=C(C=C2)OC.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1280787-26-9 | |
Record name | 2-Thiazolamine, 4-(4-methoxyphenyl)-N-methyl-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1280787-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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